![molecular formula C26H32Cl2N2O3 B2904260 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215684-90-4](/img/structure/B2904260.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of biphenyl and piperazine. Biphenyl is a type of aromatic hydrocarbon with two phenyl rings . Piperazine is a cyclic organic compound that is mainly used in the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials . The methoxy group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Scientific Research Applications
Chemical Synthesis and Derivative Studies
A diverse range of research has been conducted on compounds structurally related to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, focusing on their synthesis, pharmacological properties, and potential applications in treating various conditions. Studies have explored novel derivatives, highlighting the importance of structural modifications to enhance activity and selectivity for targeted receptors.
For instance, research on novel derivatives involving the synthesis of compounds with a piperazine moiety has shown significant antidepressant and antianxiety activities, suggesting the therapeutic potential of these derivatives in mental health disorders (J. Kumar et al., 2017). Similarly, another study synthesized pyrrolidin-2-one and pyrrolidine derivatives, demonstrating strong antiarrhythmic and antihypertensive activities, which could be attributed to their alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Antimicrobial and Antipsychotic Potential
Further investigations into the antimicrobial properties of triazole derivatives containing the piperazine fragment have revealed promising activities against various microorganisms, indicating the potential for developing new antimicrobial agents (H. Bektaş et al., 2007). Additionally, the synthesis and pharmacological evaluation of biphenyl and aryl piperazine derivatives have been explored for their antipsychotic potential, with some compounds showing considerable anti-dopaminergic and anti-serotonergic activity, suggesting their utility in treating psychotic disorders (S. Bhosale et al., 2014).
Molecular Structure and Binding Mechanisms
The molecular structure and binding mechanisms of related compounds have also been a subject of study, providing insights into their bioactivity and potential therapeutic applications. For example, the structural analysis and molecular docking studies of certain arylpiperazine derivatives have shed light on their interaction with α1A-adrenoceptors, offering a basis for the design of highly selective antagonists (W. Xu et al., 2016).
Targeting Bacterial Persisters
Interestingly, research has identified compounds capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells, presenting a novel approach to eradicating bacterial persistence, a significant challenge in treating infections (Jun-Seob Kim et al., 2011).
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3.2ClH/c1-30-25-13-9-23(10-14-25)28-17-15-27(16-18-28)19-24(29)20-31-26-11-7-22(8-12-26)21-5-3-2-4-6-21;;/h2-14,24,29H,15-20H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAJQGWGVJRCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

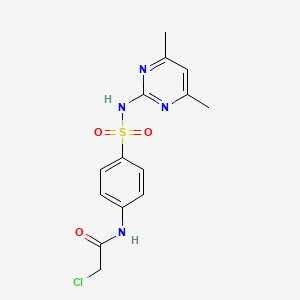
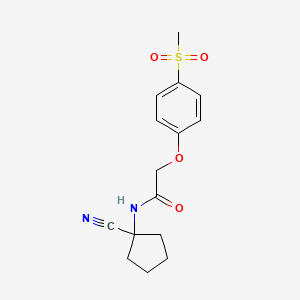
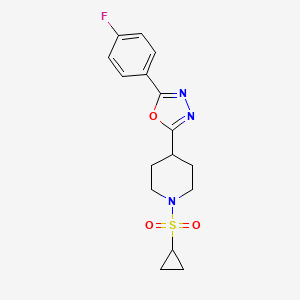

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)

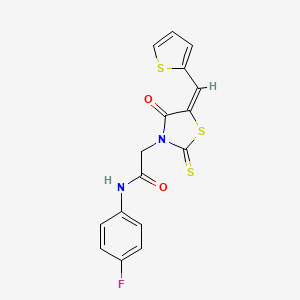
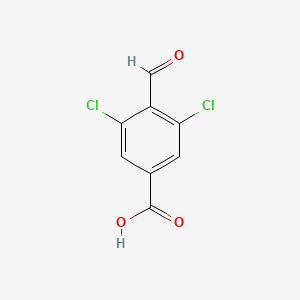
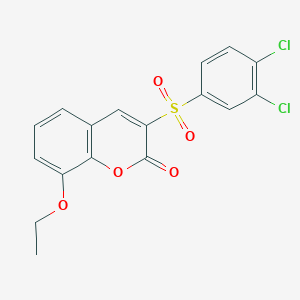


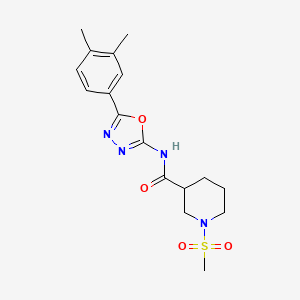
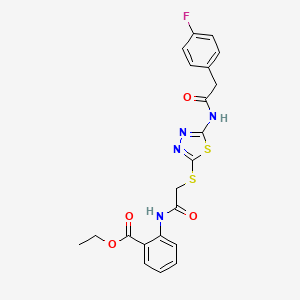
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2904199.png)